4-Isopropylpyridine

Beschreibung

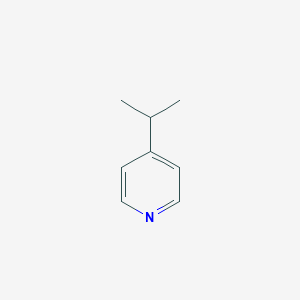

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGXNJWEDDQLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061013 | |

| Record name | 4-Isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Isopropylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

696-30-0 | |

| Record name | 4-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC9488R41O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropylpyridine (CAS 696-30-0) for Advanced Research and Development

This guide provides an in-depth exploration of 4-Isopropylpyridine, a pivotal heterocyclic building block in contemporary chemical synthesis and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to offer a nuanced understanding of its chemical behavior, spectroscopic signature, and practical applications. The causality behind its reactivity and the rationale for specific analytical methodologies are emphasized to empower researchers in their experimental design and interpretation.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 696-30-0, is a substituted pyridine derivative where an isopropyl group is attached at the 4-position of the pyridine ring.[1][2] This substitution pattern significantly influences its electronic and steric properties, differentiating it from other pyridine isomers and rendering it a valuable synthon.

The fundamental role of the isopropyl group is twofold. Electronically, as an alkyl group, it acts as a weak electron-donating group through an inductive effect (+I). This subtly increases the electron density on the pyridine ring, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions. Sterically, the branched nature of the isopropyl group introduces a moderate bulk at the 4-position, which can direct the regioselectivity of certain reactions and influence the binding affinity of its derivatives in biological systems.

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various reputable sources. This data is fundamental for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 696-30-0 | [1][2] |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 178-180 °C | [4] |

| Melting Point | -54.9 °C | [2][4] |

| Density | 0.923-0.938 g/cm³ | [4][5] |

| Refractive Index | 1.492-1.498 @ 20°C | [4] |

| Flash Point | 66-67 °C | [6][7] |

| Solubility | 19.4 g in 100 g of water at 20°C | [6] |

| pKa | 6.02 (+1) at 25°C | [6] |

Spectroscopic Characterization: A Guide to Interpretation

A thorough understanding of the spectroscopic data of this compound is crucial for its identification and for monitoring reaction progress. The following sections detail the expected spectral features and provide a basis for their interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is highly characteristic. The symmetry of the molecule simplifies the aromatic region.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region. The protons at the 2 and 6 positions (alpha to the nitrogen) are deshielded and appear as a doublet. The protons at the 3 and 5 positions (beta to the nitrogen) are also a doublet and appear at a slightly higher field.

-

Isopropyl Protons: The isopropyl group gives rise to two signals. A septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

Typical Chemical Shifts (CDCl₃):

-

δ ~8.5 ppm: (d, 2H, H-2, H-6)

-

δ ~7.1 ppm: (d, 2H, H-3, H-5)

-

δ ~2.9 ppm: (septet, 1H, CH of isopropyl)

-

δ ~1.2 ppm: (d, 6H, CH₃ of isopropyl)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure.

Typical Chemical Shifts (CDCl₃):

-

δ ~159 ppm: (C-4)

-

δ ~149 ppm: (C-2, C-6)

-

δ ~121 ppm: (C-3, C-5)

-

δ ~34 ppm: (CH of isopropyl)

-

δ ~23 ppm: (CH₃ of isopropyl)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for the pyridine ring and the alkyl substituent.[8]

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2970 cm⁻¹: C-H stretching of the isopropyl group.

-

~1600, 1560, 1470, 1420 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1370-1385 cm⁻¹: Characteristic bending for the isopropyl group (doublet).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 121.[3][9] The primary fragmentation pathway involves the loss of a methyl group to give a stable ion at m/z 106, which is often the base peak.[3][9]

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electron-donating isopropyl group.

N-Functionalization

The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base. It readily undergoes reactions such as:

-

Quaternization: Reaction with alkyl halides to form pyridinium salts.

-

N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of the activating isopropyl group can facilitate substitution, although harsh conditions are often required.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. However, the 4-position is blocked by the isopropyl group.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-chloropyridine with a suitable isopropylating agent, such as isopropylmagnesium bromide, in the presence of a palladium or nickel catalyst.

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[6] Its derivatives have shown promise in several therapeutic areas. The isopropylpyridine moiety can be found in compounds designed to interact with specific biological targets, where it may contribute to binding affinity, selectivity, and pharmacokinetic properties.

One notable application is in the synthesis of Bis(alkylpyridinium) compounds, which have demonstrated antifungal and cytotoxic properties.[6] The 4-isopropyl substituent can be systematically varied to probe structure-activity relationships (SAR) and optimize the desired biological effect.

Safety, Handling, and Storage

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is a skin and eye irritant and may cause respiratory irritation.[3]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store under an inert atmosphere (e.g., argon) as it can be air sensitive.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

This rigorous approach ensures the acquisition of high-quality, reproducible NMR data, which is fundamental for unambiguous structural confirmation and purity assessment. The choice of CDCl₃ is standard for many organic molecules due to its good dissolving power and relatively clean spectral window.

References

-

4-isopropyl pyridine, 696-30-0. The Good Scents Company. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

This compound | C8H11N | CID 69674. PubChem - NIH. [Link]

-

This compound. NIST WebBook. [Link]

-

4-Isopropyl-pyridine. Oakwood Chemical. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound. NIST WebBook. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-isopropyl pyridine, 696-30-0 [thegoodscentscompany.com]

- 5. 4-Isopropyl-pyridine [oakwoodchemical.com]

- 6. This compound | 696-30-0 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to 4-Isopropylpyridine: Properties, Reactivity, and Applications

Abstract

4-Isopropylpyridine is a heterocyclic aromatic organic compound with a pyridine ring substituted at the fourth position with an isopropyl group. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior, provide detailed experimental protocols for its analysis, and explore its role as a key intermediate in the synthesis of pharmacologically active molecules.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental structural motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a privileged scaffold for interacting with biological targets. The introduction of substituents, such as the isopropyl group in this compound, allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile. This compound, therefore, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in research and development.

Physical Properties

This compound is a colorless liquid under standard conditions. Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| Appearance | Colorless clear liquid | |

| Density | 0.923 - 0.929 g/mL at 25 °C | |

| Boiling Point | 176-177 °C at 760 mmHg | |

| Melting Point | -54.9 °C | |

| Flash Point | 66.67 °C (152.00 °F) | |

| Refractive Index | 1.492 - 1.498 at 20 °C | |

| Solubility in Water | 19.4 g in 100 g of water at 20°C | |

| Solubility in Organic Solvents | Soluble in ethanol and ether |

The isopropyl group, being a small alkyl chain, imparts a degree of hydrophobicity to the molecule. While the polar pyridine ring allows for some solubility in water, this is significantly less than that of unsubstituted pyridine. Conversely, its solubility in common organic solvents like ethanol and ether is enhanced.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons on the pyridine ring and the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Signals will be present for the carbons of the pyridine ring and the isopropyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this compound will include C-H stretching from the alkyl group and the aromatic ring, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Mass Spectrometry: Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the attached isopropyl group.

Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. However, the nitrogen atom itself is a Lewis basic site and readily reacts with electrophiles and Lewis acids.

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom can attack electrophiles, such as alkyl halides, to form pyridinium salts. This quaternization of the nitrogen further activates the ring for other transformations. Oxidation, typically with a peracid, occurs at the nitrogen to form this compound N-oxide.

Influence of the Isopropyl Group

The isopropyl group at the 4-position significantly influences the molecule's reactivity.

-

Acidity of Benzylic Protons: The hydrogens on the carbon atom of the isopropyl group directly attached to the pyridine ring (the benzylic position) are acidic. Strong bases, such as organolithium reagents or lithium diisopropylamide (LDA), can deprotonate this position to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, allowing for the elaboration of the alkyl side chain.

Logical Relationship: Activation and Functionalization

The following diagram illustrates the key reactivity pathways of this compound, highlighting the dual roles of the ring nitrogen and the benzylic protons of the isopropyl group.

4-Isopropylpyridine solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Isopropylpyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in synthetic chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data, this document delivers a dual approach: a theoretical analysis of expected solubility based on physicochemical principles and a detailed, field-proven experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (C₈H₁₁N) is an aromatic heterocyclic amine belonging to the pyridine family. It is characterized by a pyridine ring substituted at the 4-position with an isopropyl group. This structural feature imparts a unique balance of polarity and lipophilicity, making its interaction with different solvents a critical parameter for its application. Understanding its solubility is paramount for designing homogeneous reaction mixtures, developing effective extraction and purification protocols, and formulating stable solutions. This guide addresses the current gap in comprehensive solubility data by providing a foundational understanding and practical methodologies for its assessment.

Physicochemical Profile

A molecule's physical and chemical properties are the primary determinants of its solubility. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [2] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 178.0 to 180.0 °C @ 760 mm Hg | [3] |

| Density | ~0.923 to 0.929 g/cm³ @ 25 °C | [3] |

| Flash Point | 66.67 °C (152.00 °F) | [3] |

| logP (o/w) | 2.330 (estimated) | [3] |

| Water Solubility | 2.327e+004 mg/L @ 25 °C (estimated) | [3] |

The estimated logP value of 2.330 suggests a moderate lipophilicity, indicating that while it has some affinity for nonpolar environments, the influence of the polar pyridine ring is significant.

Theoretical Solubility Analysis: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar intermolecular forces and polarity will be mutually soluble.[4][5][6]

The structure of this compound features two distinct regions influencing its solubility:

-

The Polar Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons and creates a dipole moment, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor.[1] This imparts miscibility with polar solvents.

-

The Nonpolar Isopropyl Group: The C₃H₇ alkyl group is nonpolar and contributes to the molecule's lipophilicity through van der Waals forces. This region favors interaction with nonpolar solvents.

Based on this duality, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to moderate solubility is expected. The pyridine nitrogen can accept hydrogen bonds from the solvent's hydroxyl groups. While the isopropyl group reduces water solubility compared to pyridine itself, it should remain soluble in lower alcohols like methanol and ethanol, where the solvent's own alkyl chain can interact favorably with the isopropyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)): Good solubility is anticipated. These solvents have significant dipole moments that can solvate the polar pyridine ring. DCM, while less polar than DMSO, is an excellent solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively small size.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is expected in aromatic solvents like toluene, where π-stacking interactions can occur with the pyridine ring. In aliphatic solvents like hexane, solubility will be primarily driven by the isopropyl group and will likely be lower than in more polar or aromatic solvents. The principle of "like dissolves like" suggests that the nonpolar alkyl chain of hexane will interact favorably with the nonpolar isopropyl group.[4][6]

Caption: Workflow for gravimetric solubility determination.

Alternative Method: UV-Vis Spectroscopy

For higher throughput, a spectroscopic method can be employed if this compound has a distinct UV-Vis absorbance peak in the chosen solvent.

-

Create a Calibration Curve: Prepare a series of standard solutions of known this compound concentrations in the solvent and measure their absorbance at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a linear calibration curve.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric protocol.

-

Analyze Sample: Filter the saturated solution (step 3). Dilute the filtered solution with a known factor to bring its absorbance into the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Multiply by the dilution factor to find the concentration of the original saturated solution, which is the solubility.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]

-

ASTM International. (2017). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2017). [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

-

Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

-

Solubility of Things. (n.d.). Pyridine. [Link]

- Schöner, J., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 556-563.

- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

-

ResearchGate. (2019). C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

- ASTM International. (1995). Standard Test Method for Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. ASTM D5790-95(2001).

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound. WO2005116635A1.

-

NCBI Bookshelf. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. [Link]

-

Sciencemadness Wiki. (2022). Pyridine. [Link]

-

YouTube. (2025). What Does "Like Dissolves Like" Mean?. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

ResearchGate. (2016). ASTM D5226 Solubility.pdf. [Link]

-

Scribd. (2024). Solubility test for Organic Compounds. [Link]

-

Journal of Chemical & Engineering Data. (1962). Mutual solubility of water and pyridine derivatives. [Link]

-

Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl pyridine. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubMed. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. [Link]

-

ACS Publications. (2025). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides. [Link]

-

Prof Steven Abbott. (n.d.). Solvent Miscibility | Practical Solubility Science. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

NIST. (n.d.). This compound. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). Aromatic substitution. Part XVI. Reactivity of 3-isopropyl- and 3-cyclohexyl-pyridine and of nicotine towards phenyl-lithium. [Link]

-

SlidePlayer. (n.d.). Polarity of Solvents. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-isopropyl pyridine, 696-30-0 [thegoodscentscompany.com]

- 4. Khan Academy [khanacademy.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the pKa and Basicity of 4-Isopropylpyridine

Introduction: The Significance of Pyridine Basicity in Scientific Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in a vast array of chemical and biological processes. Their basicity, quantified by the acid dissociation constant (pKa) of their conjugate acid, is a critical parameter that governs their reactivity, solubility, and interaction with biological targets. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors influencing pyridine basicity is paramount for the rational design of novel catalysts, ligands, and therapeutic agents.

This technical guide provides an in-depth exploration of the pKa and basicity of 4-isopropylpyridine. We will delve into the electronic and steric effects that modulate its basicity relative to the parent pyridine molecule and other 4-alkyl-substituted pyridines. Furthermore, this guide will present a standardized experimental protocol for the accurate determination of pKa values, ensuring scientific integrity and reproducibility.

Understanding the Basicity of Pyridine

The basicity of pyridine arises from the lone pair of electrons on the sp²-hybridized nitrogen atom. This lone pair is not involved in the aromatic π-system of the ring, making it available to accept a proton. The equilibrium between the neutral pyridine base and its protonated form, the pyridinium ion, is described by the pKa value. A higher pKa value indicates a stronger base, signifying a greater tendency to accept a proton. The pKa of unsubstituted pyridine is approximately 5.25.

Substituents on the pyridine ring can significantly alter the electron density at the nitrogen atom, thereby influencing the basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, reducing its basicity (lower pKa).

The Influence of the 4-Isopropyl Group on Pyridine Basicity

The introduction of an isopropyl group at the 4-position of the pyridine ring enhances its basicity compared to the unsubstituted pyridine. This increase is primarily attributed to the electron-donating nature of the alkyl group.

Electronic Effects: Inductive Effect and Hyperconjugation

Alkyl groups, such as the isopropyl group, are known to be electron-donating through two main mechanisms:

-

Inductive Effect (+I): The isopropyl group, being less electronegative than the sp²-hybridized carbon atoms of the pyridine ring, pushes electron density through the sigma bonds towards the ring. This increased electron density on the ring, and consequently on the nitrogen atom, stabilizes the positive charge that develops upon protonation of the pyridinium ion. The order of the inductive effect for common alkyl groups is generally considered to be: tert-butyl > isopropyl > ethyl > methyl.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the isopropyl group into the π-system of the pyridine ring. This delocalization further increases the electron density within the ring, contributing to a more basic nitrogen atom. The isopropyl group has one C-H bond at the α-position that can participate in hyperconjugation.

Due to these electron-donating effects, this compound is a stronger base than pyridine.

Steric Effects

When substituents are located at the 2- or 6-positions (ortho to the nitrogen), they can sterically hinder the approach of a proton to the nitrogen lone pair, thereby decreasing basicity. However, a substituent at the 4-position, as in this compound, is remote from the nitrogen atom and therefore exerts a negligible steric effect on the protonation event. This allows the electronic effects to be the dominant factor in determining the basicity.

Comparative Basicity of 4-Alkylpyridines

To contextualize the basicity of this compound, it is instructive to compare its pKa with that of pyridine and other 4-alkyl-substituted pyridines.

| Compound | pKa |

| Pyridine | 5.25 |

| 4-Methylpyridine | 6.03 |

| 4-Ethylpyridine | 6.02 |

| This compound | ~6.0 (Estimated) |

| 4-tert-Butylpyridine | 5.99 |

The data clearly demonstrates that alkyl substitution at the 4-position increases the basicity of the pyridine ring. The inductive effect is the primary contributor to this trend.

Acid-Base Equilibrium of this compound

The following diagram illustrates the protonation equilibrium of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

III. Step-by-Step Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

Acidification: To the this compound solution, add a known excess volume of the standardized HCl solution. This will protonate all the pyridine derivative.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa value.

-

Titration: Place the beaker containing the acidified analyte solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized NaOH solution, adding it in small, precise increments.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve will show two inflection points, corresponding to the neutralization of the excess HCl (Equivalence Point 1, EP1) and the deprotonation of the 4-isopropylpyridinium ion (Equivalence Point 2, EP2).

-

The pKa of the 4-isopropylpyridinium ion is equal to the pH at the half-equivalence point between EP1 and EP2. This is the point where half of the 4-isopropylpyridinium ion has been converted back to this compound.

-

Conclusion

The basicity of this compound is a direct consequence of the electronic properties of the isopropyl substituent. Its electron-donating inductive and hyperconjugative effects increase the electron density on the pyridine nitrogen, rendering it more basic than the parent pyridine molecule. The absence of steric hindrance at the 4-position allows these electronic effects to be fully expressed. A precise understanding and experimental determination of the pKa of this compound and related compounds are essential for their effective application in research and development, particularly in the fields of catalysis and medicinal chemistry. This guide provides the foundational knowledge and practical protocols to empower scientists in their exploration of pyridine chemistry.

References

- Linnell, R. H. (1960). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 82(23), 6223-6225.

- Ricci, A. (2000). Amino Group Chemistry: From Synthesis to the Life Sciences. Wiley-VCH.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylpyridine, a substituted pyridine derivative, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is governed by the interplay between the electron-deficient pyridine ring and the activating, sterically demanding isopropyl group at the C4 position. A thorough understanding of its fundamental reaction mechanisms is paramount for designing efficient synthetic routes and developing novel applications. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, offering insights into the causality behind experimental choices and providing detailed protocols for key transformations.

I. Synthesis of this compound

The introduction of an isopropyl group onto the pyridine ring can be achieved through several synthetic strategies, most notably via mechanisms analogous to Friedel-Crafts alkylation. However, the direct alkylation of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom and the propensity for N-alkylation.

Friedel-Crafts-type Alkylation

A plausible synthetic route involves the reaction of pyridine with an isopropylating agent, such as isopropyl halide or propene, in the presence of a strong Lewis acid catalyst. The mechanism, however, is complex and can lead to a mixture of isomers.

Mechanism:

The reaction is believed to proceed through the formation of an isopropyl cation or a highly polarized complex, which then acts as the electrophile. Attack by the pyridine ring, however, is sluggish due to its electron-deficient nature. The reaction often requires harsh conditions and may favor the formation of the 2- and 3-substituted isomers. To selectively obtain the 4-isomer, alternative strategies are often employed.

II. Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. Direct substitution requires forcing conditions and typically directs incoming electrophiles to the C3 position. To achieve substitution at the C4 position, a common and effective strategy is the activation of the ring via the formation of a pyridine N-oxide.

Nitration via N-Oxide Formation

Causality Behind Experimental Choices: The formation of the N-oxide increases the electron density of the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack. The bulky isopropyl group at C4 can sterically hinder attack at the adjacent C3 positions, further favoring substitution at C4.

Mechanism:

-

N-Oxide Formation: this compound is first oxidized to this compound-N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Electrophilic Attack: The N-oxide then reacts with a nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid). The electrophile (NO₂⁺) preferentially attacks the electron-rich C4 position.[1][2]

-

Deoxygenation: The resulting 4-isopropyl-4-nitropyridine-N-oxide is then deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) to yield 4-isopropyl-4-nitropyridine.

Experimental Protocol: Nitration of this compound-N-oxide [3]

-

N-Oxide Synthesis: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Nitration: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C.[3] Add the this compound-N-oxide dropwise to the nitrating mixture, maintaining a low temperature. After the addition is complete, the reaction mixture is heated to facilitate the reaction.[3]

-

Work-up and Deoxygenation: Carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product and then treat with PCl₃ to remove the N-oxide oxygen.

Caption: Electrophilic nitration of this compound via N-oxide formation.

III. Side-Chain Oxidation

The isopropyl group of this compound is susceptible to oxidation, particularly at the benzylic position. Strong oxidizing agents can convert the isopropyl group into a carboxylic acid, yielding isonicotinic acid.

Mechanism: The mechanism of side-chain oxidation is complex but is believed to involve the formation of a radical intermediate at the benzylic carbon, which is stabilized by the pyridine ring. This intermediate is then further oxidized to the carboxylic acid.[4]

Experimental Protocol: Oxidation to Isonicotinic Acid [5][6][7]

-

To a solution of this compound, add a strong oxidizing agent such as potassium permanganate (KMnO₄) or a mixture of nitric and sulfuric acids.

-

Heat the reaction mixture under reflux until the oxidation is complete.

-

Cool the reaction mixture and adjust the pH to precipitate the isonicotinic acid.

IV. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the C2 and C4 positions. A leaving group at one of these positions can be displaced by a variety of nucleophiles.

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines.[8][9][10][11][12]

Mechanism: The reaction proceeds via the addition of an amide anion (e.g., from NaNH₂) to the C2 or C4 position of the pyridine ring, forming a negatively charged intermediate (a Meisenheimer-like complex). Aromatization is then achieved by the elimination of a hydride ion.[9]

Experimental Protocol: Chichibabin Amination [9]

-

To a solution of this compound in an inert solvent (e.g., toluene or xylene), add sodium amide (NaNH₂).

-

Heat the reaction mixture to a high temperature (typically >100 °C).[8]

-

The reaction progress can be monitored by the evolution of hydrogen gas.

-

After completion, the reaction is quenched with water to give the corresponding aminopyridine.

V. Radical Substitution: The Minisci Reaction

The Minisci reaction provides a powerful method for the C-H alkylation of electron-deficient heterocycles like pyridine.[13][14]

Mechanism: The reaction involves the generation of a nucleophilic alkyl radical, typically from a carboxylic acid via oxidative decarboxylation using a silver salt and a persulfate oxidant. This radical then adds to the protonated pyridine ring, followed by rearomatization through oxidation to give the alkylated product.[13][14]

Experimental Protocol: Minisci Alkylation [15]

-

To a biphasic mixture of dichloroethane and water, add this compound, a carboxylic acid (the source of the alkyl radical), ammonium persulfate, and a catalytic amount of silver nitrate.

-

Stir the mixture at a moderate temperature (e.g., 50 °C) for several hours.

-

Upon completion, the product can be extracted and purified.

| Reactant Combination | Product | Yield (%) |

| Pyridine + Adamantane-1-carboxylic acid | 4-Adamantylpyridine | (Not specified for this specific combination, but generally good yields are reported for similar reactions) |

| This compound + Cyclohexanecarboxylic acid | 4-Isopropyl-2-cyclohexylpyridine | (Predicted major isomer) |

Table 1: Representative Minisci Reaction Yields (Illustrative)

VI. Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom onto the this compound ring opens up a vast array of possibilities for C-C and C-N bond formation through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-isopropylpyridine [16][17][18]

-

To a degassed solvent (e.g., dioxane/water), add 4-bromo-isopropylpyridine, a phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

After work-up, the biphenyl product is isolated.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[19][20]

Mechanism: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[19]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-isopropylpyridine [21][22]

-

In a glovebox, combine 4-chloro-isopropylpyridine, an aniline, a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu) in an appropriate solvent (e.g., toluene).

-

Seal the reaction vessel and heat with stirring.

-

After the reaction is complete, cool the mixture, and purify the product by chromatography.

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst.[23]

Mechanism: The reaction is thought to proceed through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[24]

Experimental Protocol: Sonogashira Coupling of 4-Iodo-isopropylpyridine [24][25][26][27]

-

To a solution of 4-iodo-isopropylpyridine and a terminal alkyne (e.g., phenylacetylene) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

After completion, the product is isolated and purified.

Caption: Overview of metal-catalyzed cross-coupling reactions of 4-halo-isopropylpyridine.

VII. Reduction of the Pyridine Ring

The aromatic pyridine ring can be reduced to a piperidine ring under various conditions.

Catalytic Hydrogenation

This is a common method for the complete reduction of the pyridine ring.

Mechanism: The reaction proceeds via the heterogeneous catalysis of hydrogen gas on the surface of a metal catalyst (e.g., Pt, Pd, or Rh on carbon). The pyridine is adsorbed onto the catalyst surface, and hydrogen atoms are added stepwise to the double bonds.

Birch Reduction

The Birch reduction offers a method for the partial reduction of the pyridine ring to a dihydropyridine.[28][29][30][31][32]

Mechanism: The reaction involves the use of an alkali metal (e.g., Na or Li) in liquid ammonia with an alcohol as a proton source. The solvated electrons from the metal add to the pyridine ring to form a radical anion, which is then protonated by the alcohol. A second electron addition and protonation complete the reduction.[29][30]

Conclusion

The reactivity of this compound is a rich and varied field, offering numerous opportunities for the synthesis of complex molecules. The electron-deficient nature of the pyridine ring, modulated by the presence of the isopropyl group, dictates its behavior in a wide range of transformations, from electrophilic and nucleophilic substitutions to radical reactions and metal-catalyzed cross-couplings. By understanding the fundamental mechanisms underlying these reactions, researchers can harness the full potential of this versatile building block in their synthetic endeavors.

References

-

Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

-

Grokipedia. Chichibabin reaction. [Link]

-

Wikipedia. Chichibabin reaction. [Link]

- Google Patents. (1984).

-

OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

VUT. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

-

Scientific Update. (2018, November 26). The Chichibabin amination reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Slideshare. (n.d.). Chichibabin Reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Minisci reaction. [Link]

-

Organic Reactions. The Birch Reduction of Aromatic Compounds. [Link]

-

PubMed Central. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

-

NROChemistry. Birch Reduction: Mechanism & Examples. [Link]

-

Wikipedia. Birch reduction. [Link]

-

International Journal of New Chemistry. (2025). [Link]

-

Organic Chemistry Tutor. Birch Reduction. [Link]

-

SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation. [Link]

- Google Patents. (1956). Process for preparing isonicotinic acid (US2748137A).

-

Wikipedia. Isonicotinic acid. [Link]

-

YouTube. (2016, January 7). The Birch reduction. [Link]

-

IntechOpen. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

Khan Academy. Friedel-Crafts alkylation. [Link]

-

University of Lucknow. (n.d.). Pyridine Lecture Notes. [Link]

-

The Minisci Reaction. [Link]

- Google Patents. (n.d.). Method for preparing 4-pyridine propyl alcohol (CN101993413A).

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

-

Royal Society of Chemistry. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

-

National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

National Institutes of Health. (2016). Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

-

ResearchGate. (n.d.). Recent Advances in Minisci‐Type Reactions. [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]

-

ResearchGate. (n.d.). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. [Link]

-

Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

-

PubMed Central. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

- Google Patents. (n.d.). Method for preparing 4-pyridine propyl alcohol (CN101993413B).

-

Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 6. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 7. chempanda.com [chempanda.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Chichibabin Reaction | PPTX [slideshare.net]

- 13. Minisci reaction - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. ijnc.ir [ijnc.ir]

- 25. rsc.org [rsc.org]

- 26. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. organicreactions.org [organicreactions.org]

- 29. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 30. Birch reduction - Wikipedia [en.wikipedia.org]

- 31. organicchemistrytutor.com [organicchemistrytutor.com]

- 32. m.youtube.com [m.youtube.com]

The Synthesis of 4-Isopropylpyridine: A Technical Guide to Key Starting Materials and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylpyridine is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its substituted pyridine ring serves as a core scaffold in a variety of biologically active molecules. The strategic introduction of the isopropyl group at the 4-position imparts specific steric and electronic properties that can critically influence the efficacy and selectivity of a target compound. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials, the rationale behind experimental choices, and detailed protocols for key transformations.

Principal Synthetic Strategies

The synthesis of this compound can be broadly categorized into two approaches: the construction of the pyridine ring with the isopropyl group already in place, or the introduction of the isopropyl group onto a pre-existing pyridine scaffold. The latter is more common and will be the focus of this guide. The most industrially relevant and laboratory-practical methods include Grignard reactions, modern cross-coupling methodologies, and catalytic dehydrogenation.

I. Grignard Reaction with 4-Cyanopyridine

This is arguably the most direct and widely employed method for the synthesis of this compound. The reaction involves the nucleophilic addition of an isopropyl Grignard reagent to the electrophilic carbon of the nitrile group in 4-cyanopyridine, followed by hydrolysis of the resulting imine.

A. Starting Materials

-

4-Cyanopyridine: This is a readily available and relatively inexpensive starting material. It can be synthesized on an industrial scale via the ammoxidation of 4-picoline (4-methylpyridine). The reaction involves passing a mixture of 4-picoline, ammonia, and air over a suitable catalyst at elevated temperatures.

-

Isopropylmagnesium Halide (Cl or Br): Isopropylmagnesium chloride and bromide are commercially available as solutions in solvents like tetrahydrofuran (THF) or diethyl ether. They can also be prepared in the laboratory by reacting magnesium metal with isopropyl chloride or bromide. Isopropylmagnesium chloride is often preferred due to the lower cost of isopropyl chloride.

B. Mechanism and Rationale

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. The nitrile carbon of 4-cyanopyridine is electrophilic due to the electron-withdrawing nature of the nitrogen atom. The reaction proceeds via a nucleophilic attack of the isopropyl carbanion on the nitrile carbon, forming a magnesium salt of the imine. Subsequent acidic workup hydrolyzes the imine to a ketone, which in this case is this compound.

C. Experimental Protocol: Synthesis of this compound

Materials:

-

4-Cyanopyridine

-

Isopropylmagnesium chloride (2.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyanopyridine (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the isopropylmagnesium chloride solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

D. Workflow Diagram

Caption: Grignard synthesis of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki and Negishi couplings, offer versatile and efficient methods for the synthesis of this compound. These reactions involve the palladium-catalyzed coupling of a 4-halopyridine with an organometallic reagent containing the isopropyl group.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes an organoboron reagent.

Starting Materials:

-

4-Halopyridine (Cl, Br, or I): 4-Chloropyridine is the most economical choice, but can be less reactive. 4-Bromopyridine and 4-iodopyridine are more reactive but also more expensive.

-

Isopropylboronic Acid or its Esters: Isopropylboronic acid and its pinacol ester are commercially available. Alternatively, potassium isopropenyltrifluoroborate can be used, which is a stable and easy-to-handle solid.

Catalyst System:

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) catalysts can be used, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂].

-

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos are often required, especially for less reactive chlorides.

-

Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is essential for the reaction.

B. Negishi Coupling

The Negishi coupling employs an organozinc reagent and is known for its high functional group tolerance and reactivity.

Starting Materials:

-

4-Halopyridine (Cl, Br, or I): Similar to the Suzuki coupling, the choice of halide affects reactivity.

-

Isopropylzinc Halide: Isopropylzinc chloride or bromide can be prepared in situ from the corresponding isopropyl Grignard reagent and zinc chloride (ZnCl₂) or by direct insertion of zinc into isopropyl bromide.

Catalyst System:

-

Palladium or Nickel Catalyst: Palladium catalysts like Pd(PPh₃)₄ are common. Nickel catalysts can also be effective.

C. Experimental Protocol: Suzuki Coupling

Materials:

-

4-Chloropyridine

-

Isopropylboronic acid pinacol ester

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine 4-chloropyridine (1.0 eq), isopropylboronic acid pinacol ester (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography on silica gel.

D. Workflow Diagram

Caption: Cross-coupling routes to this compound.

III. Catalytic Dehydrogenation of 4-Isopropylpiperidine

This method is particularly suitable for large-scale industrial production. It involves the aromatization of the corresponding saturated heterocycle, 4-isopropylpiperidine.

A. Starting Materials

-

4-Isopropylpiperidine: This can be prepared by the hydrogenation of this compound itself or through other synthetic routes to substituted piperidines.

B. Catalyst and Conditions

The dehydrogenation is typically carried out in the vapor phase at elevated temperatures (200-500 °C) over a supported metal catalyst.

-

Catalysts: Palladium on carbon (Pd/C) or platinum on silica gel (Pt/SiO₂) are commonly used catalysts. Iridium-based catalysts have also shown high activity for the dehydrogenation of similar N-heterocycles.

-

Reaction Conditions: The reaction is often performed in the presence of hydrogen gas, which may seem counterintuitive but can help to maintain catalyst activity and prevent coking.

C. Rationale

The catalytic dehydrogenation is a thermodynamically driven process where the formation of the stable aromatic pyridine ring is the driving force. The catalyst provides a surface for the reversible adsorption of the piperidine and facilitates the cleavage of C-H bonds.

IV. Ladenburg Rearrangement

A less common but mechanistically interesting route is the Ladenburg rearrangement. This involves the thermal rearrangement of an N-alkyl-4-alkylpyridinium halide. It has been reported that the thermal decomposition of 4-ethylpyridine methiodide yields this compound as a major product.

A. Starting Materials

-

4-Ethylpyridine: This is a commercially available starting material.

-

Methyl Iodide: Used to form the N-methylpyridinium salt.

B. Reaction Conditions

The reaction involves heating the N-methyl-4-ethylpyridinium iodide salt to a high temperature, typically in a sealed tube. The rearrangement is thought to proceed through an intermolecular mechanism.

Comparison of Synthetic Routes

| Parameter | Grignard Reaction | Suzuki Coupling | Negishi Coupling | Catalytic Dehydrogenation |

| Starting Materials | 4-Cyanopyridine, Isopropylmagnesium halide | 4-Halopyridine, Isopropylboronic acid/ester | 4-Halopyridine, Isopropylzinc halide | 4-Isopropylpiperidine |

| Key Reagents | Grignard reagent | Pd catalyst, ligand, base | Pd or Ni catalyst, Zn salt | Heterogeneous catalyst (Pd, Pt) |

| Scalability | Good for lab and pilot scale | Good for lab and pilot scale | Good for lab scale | Excellent for industrial scale |

| Advantages | Direct, high yield, readily available starting materials | High functional group tolerance, mild conditions | High reactivity, good for complex substrates | Atom economical, continuous process possible |

| Disadvantages | Sensitive to moisture and acidic protons | Cost of catalyst and ligands, potential for boronic acid decomposition | Moisture sensitive organozinc reagents, cost of catalyst | High temperatures required, potential for catalyst deactivation |

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The choice of the optimal route depends on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific requirements for purity and yield. The Grignard reaction with 4-cyanopyridine remains a robust and straightforward method for laboratory-scale synthesis. For more complex substrates or when milder conditions are required, palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings offer excellent alternatives. For large-scale industrial production, the catalytic dehydrogenation of 4-isopropylpiperidine is a highly efficient and atom-economical approach. A thorough understanding of these key synthetic strategies enables researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes to this important heterocyclic building block.

References

-

UC Research Repository. (n.d.). The Ladenburg rearrangement. University of Canterbury. Retrieved from [Link]

-

Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Catalytic dehydrogenation of piperidine.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synthesis.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- ResearchGate. (2023).

- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of....

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Han, Y., & Giralt, E. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

-

Tradeindia. (n.d.). 4 Isopropyl Pyridine Application: Pharmaceutical Industry at Best Price in Mumbai | Dwarkesh Enterprises. Retrieved from [Link]

- PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

- Web Pages. (n.d.). 6. Grignard Reaction.

- University of California, Santa Cruz. (n.d.). 14 Formation and reaction of a Grignard reagent.

- Chakrabarti, K., et al. (2023). Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- ResearchGate. (2021).

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.

- Google Patents. (n.d.). Synthesis method of 4-cyanopyridine.

- PubMed. (2025).

- Organic Syntheses. (n.d.). 4-ethylpyridine.

- Raja, A. S., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Pharmaceutical Sciences and Research, 16(8), 1-10.

- National Center for Biotechnology Information. (n.d.).

- Journal of Catalysis. (2005).

- Organic Syntheses. (n.d.). chlorodiisopropylphosphine.

- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

-

National Center for Biotechnology Information. (n.d.). 4-Ethylpyridine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropylmagnesium chloride. Retrieved from [Link]

theoretical and computational studies of 4-Isopropylpyridine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Isopropylpyridine

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal relationships behind computational choices and offers a self-validating framework for investigating the electronic structure, reactivity, and spectroscopic properties of this important pyridine derivative.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Their unique physicochemical properties—including weak basicity, hydrogen bonding capability, and chemical stability—make them privileged structures in the design of therapeutic agents.[1][2] Pyridine-containing drugs are prevalent in a wide array of treatments, from cancer and HIV/AIDS to tuberculosis and Alzheimer's disease.[3][4] this compound (4-IPP), with the chemical formula C₈H₁₁N, serves as a valuable model system and a versatile building block for more complex molecules, including macrocycles.[5][6][7][8] Understanding its intrinsic electronic and structural properties through computational modeling is paramount for predicting its behavior and designing novel molecules with desired functions.

This guide details a systematic computational approach, primarily using Density Functional Theory (DFT), to characterize this compound, providing insights that are directly applicable to rational drug design and molecular engineering.

Part 1: Molecular Geometry and Spectroscopic Fingerprints

A foundational step in any computational analysis is the accurate prediction of the molecule's three-dimensional structure and its vibrational properties. These calculations not only provide fundamental data but also serve to validate the chosen level of theory by comparing results with experimental data.

Geometric Structure Optimization

The geometry of this compound was optimized using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying molecular systems.[9] The B3LYP functional combined with the 6-311++G(d,p) basis set was employed. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.[9][10] The optimized structure confirms a planar pyridine ring, as expected. Key structural parameters are summarized below.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-N (average in ring) | 1.338 |

| C-C (average in ring) | 1.395 | |

| C-C (ring to isopropyl) | 1.515 | |

| C-C (isopropyl) | 1.539 | |

| C-H (aromatic) | 1.085 | |

| C-H (aliphatic) | 1.096 | |

| Bond Angles | C-N-C (in ring) | 117.1 |

| N-C-C (in ring) | 124.5 | |

| C-C-C (in ring) | 118.4 | |

| C-C-C (ring to isopropyl) | 121.2 |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The theoretical vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra.[11][12]

Experimental Protocol: Vibrational Analysis

-

Input: Use the optimized coordinates of this compound.

-

Calculation Type: Specify a frequency analysis (Freq) in the quantum chemistry software.

-

Level of Theory: Maintain the B3LYP/6-311++G(d,p) method for consistency.

-

Output: The calculation yields harmonic vibrational frequencies, IR intensities, and Raman activities.

-